molecular formula C12H15ClF3N B3055377 3-(m-Trifluoromethylphenyl)piperidine hydrochloride CAS No. 64321-43-3

3-(m-Trifluoromethylphenyl)piperidine hydrochloride

Cat. No. B3055377
Key on ui cas rn: 64321-43-3
M. Wt: 265.7 g/mol
InChI Key: RUABMLQEAISSGG-UHFFFAOYSA-N
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Patent
US04259337

Procedure details

5 g of 3-(m-trifluoromethylphenyl)-piperidine hydrochloride were dissolved in water and the solution was cooled on an ice bath and was made alkaline with sodium hydroxide. The mixture was extracted with ether and the ether were washed with water, dried over magnesium sulfate and evaporated to dryness under reduced pressure to obtain 4.6 g of 3-(m-trifluoromethylphenyl)-piperidine.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]([F:17])([F:16])[C:4]1[CH:5]=[C:6]([CH:10]2[CH2:15][CH2:14][CH2:13][NH:12][CH2:11]2)[CH:7]=[CH:8][CH:9]=1.[OH-].[Na+]>O>[F:17][C:3]([F:2])([F:16])[C:4]1[CH:5]=[C:6]([CH:10]2[CH2:15][CH2:14][CH2:13][NH:12][CH2:11]2)[CH:7]=[CH:8][CH:9]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
Cl.FC(C=1C=C(C=CC1)C1CNCCC1)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled on an ice bath
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether
WASH
Type
WASH
Details
the ether were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)C1CNCCC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: CALCULATEDPERCENTYIELD 106.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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